Dabigatran etexilate N-oxide inner salt is a significant compound in the field of anticoagulation therapy. It is primarily recognized as a prodrug that metabolizes into dabigatran, a direct thrombin inhibitor used to prevent thromboembolic events in patients with conditions such as atrial fibrillation. The compound is classified under anticoagulants and is notable for its ability to inhibit thrombin, thereby preventing clot formation.
Dabigatran etexilate N-oxide inner salt is derived from dabigatran etexilate, which is synthesized through various chemical processes involving benzimidazole derivatives. The compound falls under the pharmacological classification of direct thrombin inhibitors. It has been approved for use in several countries for indications including the prevention of stroke and systemic embolism in patients with non-valvular atrial fibrillation, as well as for the treatment of deep vein thrombosis and pulmonary embolism .
The synthesis of dabigatran etexilate involves multiple steps, starting from specific benzimidazole derivatives. One notable method includes the use of 2-(hydroxymethyl)-1H-benzimidazole-5-carboxylic acid as a key intermediate. This approach not only reduces raw material costs but also minimizes waste production during synthesis, making it environmentally friendly and economically viable for large-scale production .
The general synthesis process can be summarized as follows:
Dabigatran etexilate N-oxide inner salt has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The molecular formula is with a molecular weight of approximately 421.4 g/mol. The structure features a benzimidazole core, which is critical for its interaction with thrombin.
Key structural features include:
Dabigatran etexilate undergoes hydrolysis to convert into its active form, dabigatran. This reaction typically involves:
Dabigatran acts primarily by inhibiting thrombin, an enzyme crucial for blood coagulation. The mechanism involves:
Pharmacokinetic studies indicate that after oral administration, dabigatran etexilate is rapidly absorbed and converted into dabigatran within one to two hours .
Dabigatran etexilate N-oxide inner salt exhibits specific physical and chemical properties that are crucial for its functionality:
Dabigatran etexilate N-oxide inner salt is predominantly used in clinical settings for:
Dabigatran etexilate emerged from systematic efforts to develop orally bioavailable direct thrombin inhibitors (DTIs), addressing limitations of traditional anticoagulants like warfarin (narrow therapeutic window, frequent monitoring) and heparins (parenteral administration). The discovery pathway began with structure-based drug design leveraging X-ray crystallography data of thrombin-inhibitor complexes. Researchers identified a lead compound, dabigatran, exhibiting high affinity (Ki = 4.5 nM) and specificity for human α-thrombin through reversible binding at its active site [1]. However, dabigatran's high polarity hindered oral absorption. This challenge was overcome by developing the lipophilic prodrug dabigatran etexilate, which incorporates ester groups that undergo hydrolysis by carboxylesterases to release active dabigatran [1] [3].
During metabolic studies, several derivatives were characterized, including Dabigatran Etexilate N-Oxide Inner Salt. This compound arises from the oxidation of the pyridine nitrogen within the dabigatran moiety, representing a significant phase I metabolite. The discovery of such derivatives underscored the complex biotransformation pathways of dabigatran etexilate and necessitated detailed pharmacological evaluation to understand their potential impacts on drug efficacy and safety profiles [1] [6].
Table 1: Key Events in Dabigatran Derivative Development
Year | Event | Significance |
---|---|---|
1992 | X-ray structure of thrombin-NAPAP complex | Enabled rational design of benzamidine-based inhibitors |
2002 | Identification of dabigatran as lead compound | High thrombin affinity (Ki 4.5 nM) and selectivity |
2002 | Synthesis of dabigatran etexilate prodrug | Improved oral bioavailability (3-7%) vs. dabigatran |
2010s | Characterization of Dabigatran Etexilate N-Oxide and other metabolites | Revealed complex biotransformation pathways and impurity profiles |
Dabigatran Etexilate N-Oxide Inner Salt is systematically named as:(Z)-2-(N-(3-ethoxy-3-oxopropyl)-2-(((4-(N'-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-1H-benzo[d]imidazole-5-carboxamido)pyridine 1-oxide [6] [9]. Its molecular formula is C₃₄H₄₁N₇O₆, with a molecular weight of 643.73 g/mol [2] [6]. Structurally, it features a benzimidazole core linked to:
The critical structural modification is the N-oxidation of the pyridinyl nitrogen, converting it into a pyridine N-oxide. This oxidation increases polarity and influences electronic distribution, altering the molecule's physicochemical behavior compared to the parent drug. The "inner salt" designation indicates zwitterionic character, where protonation of the benzimidazole nitrogen and deprotonation of the N-oxide group create an internal charge balance [6] [9].
Table 2: Physicochemical Properties of Dabigatran Etexilate N-Oxide Inner Salt
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 643.73 g/mol | - |
Density | 1.26 ± 0.1 g/cm³ | Predicted |
pKa | 9.88 ± 0.46 | Predicted |
Solubility | Low (hydrophilic salt form) | - |
CAS Registry Number | 1381757-44-3 | Unique chemical identifier |
Dabigatran Etexilate N-Oxide Inner Salt is a pharmacologically relevant metabolite formed during the biotransformation of dabigatran etexilate. The metabolic pathway involves cytochrome P450-mediated oxidation (primarily CYP3A4) at the pyridinyl nitrogen, yielding the N-oxide derivative [1] [3] [6]. Unlike the active moiety dabigatran, this metabolite exhibits substantially reduced thrombin inhibitory activity (<10% of parent compound's potency) due to disrupted binding at thrombin's active site [3] [6].
Pharmacokinetic studies indicate that systemic exposure to this metabolite is generally low (<10% of total circulating dabigatran-related compounds) in patients with normal metabolic function. However, its formation may increase under conditions of altered CYP3A4 activity (e.g., coadministration with strong CYP3A4 inducers or inhibitors). Renal excretion plays a minor role in its elimination, contrasting with dabigatran itself, which relies predominantly (80%) on renal clearance [3] [7].
Table 3: Metabolic and Pharmacokinetic Parameters of Dabigatran Etexilate N-Oxide
Parameter | Dabigatran Etexilate N-Oxide | Dabigatran (Active Moiety) |
---|---|---|
Formation Pathway | CYP3A4 oxidation | Esterase hydrolysis of prodrug |
Thrombin Inhibition | <10% of dabigatran's potency | Ki = 4.5 nM |
Plasma Protein Binding | ~35% | Similar to dabigatran |
Primary Elimination Route | Hepatic metabolism | Renal (80%) |
Potential for Accumulation | Moderate (CYP-dependent) | High in renal impairment |
In pharmaceutical quality control, Dabigatran Etexilate N-Oxide Inner Salt is designated as a specified impurity (e.g., "Impurity N" or "Impurity-7") in dabigatran etexilate formulations [5] [6]. Regulatory guidelines (ICH Q3A/B) require strict control of such impurities due to potential impacts on drug safety and efficacy. Its presence arises primarily from:
Analytical methods like LC-MS are essential for detecting and quantifying this impurity at threshold levels (typically <0.1% in final products). Studies demonstrate that forced degradation under oxidative conditions significantly increases N-oxide formation, highlighting the need for protective packaging and antioxidant excipients [4] [5]. The impurity's detection during stability testing serves as a critical quality indicator, as elevated levels may signal formulation instability or manufacturing inconsistencies [4] [6].
Structural characterization of this impurity also aids in synthetic route optimization. Patent literature describes improved processes to minimize N-oxide formation during dabigatran etexilate synthesis, such as controlled reaction atmospheres (inert gas purging) and low-temperature processing [10]. These refinements ensure compliance with regulatory impurity limits while maintaining the therapeutic integrity of the final product.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1